Benazeprilat

描述

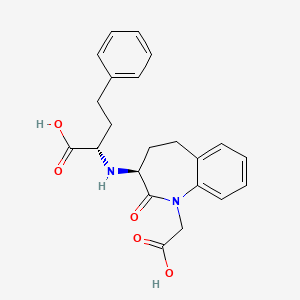

贝那普利拉特是前药贝那普利尔的活性代谢产物。它是一种非巯基血管紧张素转换酶 (ACE) 抑制剂,主要用于治疗高血压、心力衰竭和慢性肾功能衰竭。 贝那普利拉特通过抑制血管紧张素 I 转换为血管紧张素 II(一种强效的血管收缩剂)的作用,从而降低血压,改善心脏功能 .

准备方法

合成路线和反应条件: 贝那普利拉特的合成通常涉及贝那普利的 水解。贝那普利尔首先通过多步合成过程合成,包括苯氮杂卓衍生物与苯丁酸衍生物的缩合。 最后一步涉及在受控条件下使用氢氧化钠将贝那普利尔水解为贝那普利拉特 .

工业生产方法: 在工业环境中,贝那普利拉特是通过水解贝那普利盐酸盐生产的。该过程涉及将贝那普利盐酸盐溶解在合适的溶剂中,然后加入氢氧化钠等碱来诱导水解。 然后,通过结晶或色谱法纯化反应混合物,以获得高纯度的贝那普利拉特 .

化学反应分析

a. Dynamic Kinetic Resolution (DKR)

-

Reactants : 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate (Compound 18) and (S)-homophenylalanine.

-

Conditions : Isopropanol solvent, triethylamine (1.2 equivalents), 60°C, 24 hours.

-

Outcome : Achieves a diastereomer ratio (S,S)/(S,R) of up to 4.5:1, favoring the desired (S,S)-isomer .

| Factor | Optimal Condition | Diastereomer Ratio |

|---|---|---|

| Temperature | 60°C | 4.5:1 |

| Reactant Ratio | 1:1.2 (18:6) | 5.1:1 |

| Solvent | Isopropanol | 4.2:1 |

This method minimizes environmental impact and improves atom economy compared to traditional high-pressure catalytic routes .

b. Asymmetric Aza-Michael Addition

-

Reactants : Ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2-oxo-1H-benzazepine-1-acetate.

-

Conditions : Dichloromethane solvent, 20°C, 16 hours.

| Solvent | Diastereomer Ratio | Conversion (%) |

|---|---|---|

| Dichloromethane | 4.20:1 | 96.0 |

| Acetonitrile | 3.75:1 | 99.0 |

| Ethanol | 2.15:1 | 98.0 |

Hydrolytic Degradation

Benazeprilat forms via hydrolysis of its prodrug, benazepril, under alkaline conditions:

-

Reaction : Benazepril → this compound + Ethanol.

-

Conditions : 0.1 N NaOH, room temperature, pseudo-first-order kinetics .

This reaction is critical for its activation in vivo, with hepatic esterases facilitating the cleavage .

Stability and Decomposition

This compound exhibits thermal instability under extreme conditions:

| Parameter | Value |

|---|---|

| Melting Point | 188–190°C (decomposes) |

| Solubility | >30 mg/mL in DMF |

| 20 mg/mL in DMSO |

Metal Complexation

This compound forms stable complexes with transition metals, influencing its pharmacokinetics:

a. Stability Constants (logK)

| Metal Ion | logK₁ (300K) | logK₂ (300K) |

|---|---|---|

| Fe³⁺ | 4.03 | 3.73 |

| Cu²⁺ | 3.34 | 2.98 |

| Cd²⁺ | 2.95 | 2.90 |

b. Thermodynamics

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Fe³⁺ | -23.4 | -48.2 | -82.1 |

| Cu²⁺ | -19.8 | -41.7 | -72.3 |

Complexation is exothermic and entropy-driven, with Fe³⁺ showing the highest affinity .

Enzymatic Interactions

-

ACE Inhibition : Competes with angiotensin I for binding (), blocking conversion to angiotensin II .

-

Metabolism : Glucuronidation in the liver enhances water solubility for renal excretion .

Analytical Methods

-

HPLC Analysis : Athena C18 column, phosphate buffer (pH 4.5)/acetonitrile (53:47), UV detection at 242 nm .

-

Mass Spectrometry : Major ions at m/z 351.17 (base peak) and 190.09 .

This synthesis of data underscores this compound’s reactivity profile, essential for optimizing its therapeutic efficacy and industrial production.

科学研究应用

贝那普利拉特具有广泛的科学研究应用:

化学: 它用作研究 ACE 抑制剂及其作用机制的参考化合物。

生物学: 贝那普利拉特用于研究以了解肾素-血管紧张素-醛固酮系统在各种生理和病理状况中的作用。

作用机制

贝那普利拉特通过抑制血管紧张素转换酶 (ACE) 发挥作用。该酶催化血管紧张素 I 转换为血管紧张素 II,血管紧张素 II 是一种强效的血管收缩剂。通过抑制 ACE,贝那普利拉特降低血管紧张素 II 水平,导致血管扩张、血压下降和醛固酮分泌减少。 这导致心脏输出量增加,系统和肺血管阻力降低 .

相似化合物的比较

贝那普利拉特类似于其他 ACE 抑制剂,例如依那普利拉特、赖诺普利和雷米普利。 它具有使其与这些化合物区别开来的独特特性:

依那普利拉特: 贝那普利拉特和依那普利拉特都是其各自前药的活性代谢产物,但贝那普利拉特具有更长的半衰期和更强的抑制 ACE 的效力.

类似化合物:

- 依那普利拉特

- 赖诺普利

- 雷米普利

生物活性

Benazeprilat is the active metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and heart failure. Its biological activity primarily revolves around its capacity to inhibit ACE, thereby affecting the renin-angiotensin-aldosterone system (RAAS). This article examines the pharmacokinetics, mechanism of action, and biological effects of this compound, supported by data tables and case studies from diverse research sources.

This compound exerts its pharmacological effects by competitively inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this conversion leads to:

- Decreased levels of angiotensin II , a potent vasoconstrictor.

- Reduction in aldosterone secretion , which decreases sodium and water retention.

- Lowered blood pressure due to vasodilation and reduced blood volume.

This mechanism not only alleviates hypertension but also provides protective benefits for the cardiovascular system in patients with heart failure.

Absorption and Distribution

This compound is primarily administered orally. The bioavailability varies significantly among species:

- Humans : Approximately 37% after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours .

- Dogs : Studies indicate a half-life of about 39 minutes following intravenous administration, with a significant portion being nonlinearly bound to ACE .

Protein Binding

Both benazepril and this compound exhibit high protein binding:

- Benazepril : 96.7%

- This compound : 95.3%

This high binding affinity suggests a low free fraction available for pharmacological activity .

Metabolism and Excretion

Benazepril is metabolized in the liver to this compound, which has superior ACE inhibitory activity. The elimination is predominantly renal, with approximately 11-12% excreted via nonrenal routes .

Dose-Response Relationships

Recent studies have demonstrated a clear dose-response relationship between benazepril dosing and biomarkers associated with RAAS:

| Dosage (mg/kg) | Angiotensin II Reduction (%) | Aldosterone Level Change (%) | Plasma Renin Activity Change (%) |

|---|---|---|---|

| 0.125 | -38% | -22% | +58% |

| 0.25 | -50% | -30% | +45% |

| 0.5 | -59% | -40% | +70% |

These findings suggest that higher doses correlate with more significant reductions in angiotensin II and aldosterone levels while increasing plasma renin activity .

Clinical Case Studies

- Hypertension Management in Dogs : A study assessed the pharmacokinetic profile of this compound in canine patients, revealing significant ACE inhibition over a 12-hour period post-dosing. This study highlighted the importance of this compound in veterinary medicine for managing hypertension effectively .

- Heart Failure in Humans : Clinical trials involving human subjects indicated that treatment with this compound led to improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, showcasing its therapeutic efficacy beyond mere blood pressure control .

Safety Profile

In clinical settings, this compound has been associated with several adverse effects, although they are generally mild:

- Hypotension

- Dizziness

- Cough (due to increased bradykinin levels)

Long-term studies have not demonstrated significant long-term risks when used appropriately under medical supervision.

属性

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024701 | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-78-8 | |

| Record name | Benazeprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazeprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazeprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazeprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?

A1: this compound is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, this compound diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C24H28N2O5. Its molecular weight is 424.5 g/mol.

Q3: Is there any information on the performance and applications of this compound under various conditions?

A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.

Q4: Does this compound possess any catalytic properties?

A4: this compound is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.

Q5: How do modifications to the structure of this compound affect its activity, potency, and selectivity?

A6: Research indicates that the SS configuration of this compound exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing this compound's therapeutic profile.

Q6: Is there any information regarding SHE regulations and compliance for this compound?

A6: The provided scientific research does not explicitly discuss SHE regulations related to this compound. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.

Q7: What is known about the ADME profile of this compound and its in vivo activity and efficacy?

A9: Benazepril, the prodrug of this compound, undergoes rapid absorption and hepatic metabolism to its active form, this compound [, , , , , , , , ]. this compound exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of this compound occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].

Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of this compound?

A10: this compound effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。